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molecular formula C10H9NO3 B1315741 Ethyl benzo[d]isoxazole-3-carboxylate CAS No. 57764-49-5

Ethyl benzo[d]isoxazole-3-carboxylate

Cat. No. B1315741
M. Wt: 191.18 g/mol
InChI Key: IRTACBSCHHOIPA-UHFFFAOYSA-N
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Patent
US04853027

Procedure details

8.6 g of 3B was mixed with 175 ml of 70% sulfuric acid and the mixture was heated at 80° C. for 4 hours. The mixture was cooled, 200 ml of cold water was added, the mixture was extracted with ether, and the extract was dried (Na2SO4) and stripped of solvent. The residue was triturated with pentane, and the solid was collected and dried to give 3-benzisoxazolecarboxylic acid (3C), as a white solid, m.p.: 132°-134° C. (with decomposition).
Name
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([O:12]CC)=[O:11])=[N:2]1.S(=O)(=O)(O)O>O>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([C:10]([OH:12])=[O:11])=[N:2]1

Inputs

Step One
Name
Quantity
8.6 g
Type
reactant
Smiles
O1N=C(C2=C1C=CC=C2)C(=O)OCC
Name
Quantity
175 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extract was dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The residue was triturated with pentane
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
O1N=C(C2=C1C=CC=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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